3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile
Overview
Description
3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Microbiological Activity
The synthesis of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, starting from a compound closely related to 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile, has been described. These derivatives exhibit bacteriostatic and antituberculosis activity, highlighting their potential in microbiological applications (Miszke et al., 2008).
Antibacterial Activity
A study on 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from a compound similar to this compound, demonstrated significant antimicrobial activity against various bacteria. This suggests its potential use in developing new antibacterial agents (Bogdanowicz et al., 2013).
Chirality Transfer in Chemical Reactions
The ene-reactions of derivatives of 3-{2-(2S)-[2-(substituted)vinyl]pyrrolidin-1-yl}-2-(substituted)acrolein, including compounds structurally related to this compound, show efficient chirality transfer. This finding is important for synthesizing chiral compounds used in various chemical and pharmaceutical applications (Noguchi et al., 2000).
Spectroscopic Properties and Crystal Structure
Studies on substituted benzimidazole derivatives, structurally similar to this compound, have provided insights into their spectroscopic properties and crystal structure. This research is essential for understanding the physical and chemical properties of related compounds (Hranjec et al., 2008).
Innovative Synthesis Protocols
Innovative synthesis protocols for compounds related to this compound have been developed. These protocols are significant for the synthesis of complex organic compounds used in various scientific fields (Patil & Mahulikar, 2013).
Non-Linear Optical Properties
A study on 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile, closely related to this compound, highlighted its non-linear optical properties. This research contributes to the development of optical materials and technologies (Palani et al., 2004).
Monitoring Photopolymerization Processes
Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, structurally similar to this compound, have been used as sensors in photopolymerization processes. This application is relevant in material science, particularly in the development of polymers and coatings (Ortyl et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile is the enzyme cruzipain . This enzyme plays a crucial role in the life cycle of the parasite Trypanosoma cruzi, which is responsible for Chagas disease .
Mode of Action
The compound interacts with cruzipain by binding to a number of amino acid residues within the active site of the enzyme . This interaction inhibits the activity of cruzipain, thereby affecting the survival and proliferation of T. cruzi .
Pharmacokinetics
The compound’s lipophilicity is known to affect its ability to fight trypanosomes .
Result of Action
The compound has been found to be more effective against the epimastigote form of T. cruzi, with a trypanocidal effect of 52 ± 4% . It is less effective against the trypomastigote form, with a trypanocidal effect of 15 ± 3% .
Biochemical Analysis
Biochemical Properties
3-(2-Pyrrolidin-1-YL-vinyl)-pyridine-2-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For example, it can interact with enzymes involved in oxidative stress pathways, leading to the generation of free radicals. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in certain cell types, leading to changes in gene expression related to stress response and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in the expression of genes involved in various cellular processes, including stress response and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced stress response and improved metabolic function. At high doses, this compound can cause toxic or adverse effects, including oxidative damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can affect the activity of enzymes involved in oxidative stress pathways, leading to changes in the production of reactive oxygen species and other metabolites. Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, influencing its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
3-[(E)-2-pyrrolidin-1-ylethenyl]pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-12-11(4-3-6-14-12)5-9-15-7-1-2-8-15/h3-6,9H,1-2,7-8H2/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDNCLOJTBRGKO-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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